molecular formula C19H18N2O3 B2496541 1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 300716-17-0

1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2496541
CAS RN: 300716-17-0
M. Wt: 322.364
InChI Key: YTRSDDHFIJFNIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex organic reactions, drawing from starting materials like nitro compounds, anilines, or halides. A specific method for synthesizing similar compounds involves high-throughput screening for potency and selectivity, followed by medicinal chemistry optimizations to enhance pharmacokinetic properties. For instance, VX-770, a quinolinone derivative, was synthesized through extensive medicinal chemistry efforts, showcasing the typical pathway for developing compounds with precise biological functions (Hadida et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, is characterized by specific functional groups that define their chemical reactivity and interaction with biological molecules. Studies often employ techniques like crystal structure analysis, DFT studies, and Hirshfeld surface analysis to understand the spatial arrangement of atoms and the electronic properties of these molecules. For example, a study on a related compound demonstrated the significance of the oxoquinoline unit's planarity and its substituents' orientation in defining molecular interactions (Baba et al., 2019).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including cyclocondensation, N-alkylation, and reactions with phosphorus oxychloride, demonstrating their synthetic versatility. For example, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride leads to chloro derivatives, highlighting the reactivity of the quinoline core towards electrophilic substitution (Ukrainets et al., 2009).

Scientific Research Applications

Antimicrobial Agents

Research has demonstrated the potential of quinoline derivatives as effective antimicrobial agents. A study focused on the synthesis of a series of compounds, including quinazolinone and 4-thiazolidinone derivatives, revealing their in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus species Desai, Dodiya, & Shihora, 2011.

Anticancer and Fluorescence Agents

Quinoline derivatives have been explored for their anticancer properties and fluorescence. A study described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which showed cytotoxic activity towards various cancer cell lines, along with their fluorescent properties Funk et al., 2015. These findings indicate their potential use in cancer therapy and as tools in biological imaging.

Calcium Channel Antagonists

Quinoline derivatives have been identified as potential calcium channel antagonists. Research involving the synthesis of hexahydroquinoline derivatives demonstrated their ability to modulate calcium channels, which is crucial for various physiological processes. These compounds were tested for their effects on isolated rat ileum and thoracic artery, indicating their potential in treating cardiovascular diseases Simşek et al., 2006.

Breast Anticancer Activity

Another study focused on synthesizing quinoline-3-carboxylic acid derivatives to evaluate their anticancer effect against the breast cancer MCF-7 cell line. The study found significant anticancer activity in some of the synthesized compounds, suggesting their potential as therapeutic agents against breast cancer Gaber et al., 2021.

properties

IUPAC Name

1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-21-15-7-5-4-6-14(15)17(22)16(19(21)24)18(23)20-13-10-8-12(2)9-11-13/h4-11,22H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRSDDHFIJFNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

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